molecular formula C13H24N4O2 B2367765 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101195-94-0

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2367765
CAS No.: 2101195-94-0
M. Wt: 268.361
InChI Key: RRHMWRUFTUQWFQ-UHFFFAOYSA-N
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Description

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C13H24N4O2. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the isopropyl and isopropoxypropyl groups is carried out through substitution reactions. These reactions often require the use of alkyl halides and suitable bases to facilitate the nucleophilic substitution.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups on the pyrazole ring .

Scientific Research Applications

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
  • 4-Aminopyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-2-propan-2-yl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-9(2)17-12(11(14)8-16-17)13(18)15-6-5-7-19-10(3)4/h8-10H,5-7,14H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHMWRUFTUQWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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